

A Comparative Analysis of Umbralisib and its Enantiomers' Binding Affinity to PI3K δ

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Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Umbralisib and its enantiomers to the phosphoinositide 3-kinase delta (PI3K δ) enzyme. Umbralisib, also known as TGR-1202, is a potent and selective inhibitor of PI3K δ , a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cells. [1][2] Dysregulation of this pathway is implicated in various B-cell malignancies.[3] Umbralisib is a chiral molecule, and its biological activity predominantly resides in one of its enantiomers.

While specific quantitative binding affinity data for the individual enantiomers of Umbralisib are not readily available in publicly accessible literature, it is reported that the R-enantiomer of Umbralisib is the less active form.[4][5] This implies that the S-enantiomer is the eutomer, possessing the primary therapeutic activity. This guide will therefore focus on the binding characteristics of the racemic mixture of Umbralisib, which has been extensively studied.

Quantitative Data on Umbralisib's Binding to PI3K Isoforms

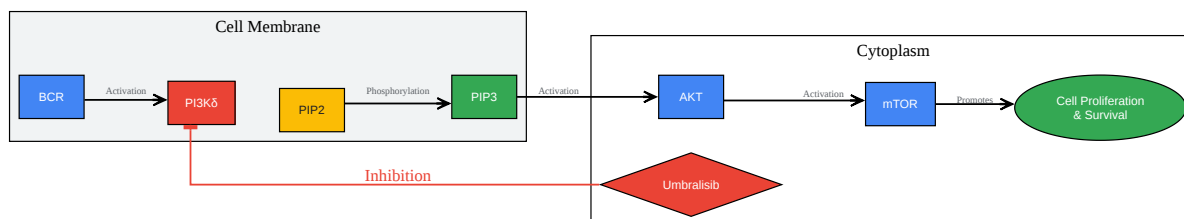
The following table summarizes the binding affinity and selectivity of racemic Umbralisib for various PI3K isoforms. The data is presented in terms of EC50 (half-maximal effective concentration) and Kd (dissociation constant), which are common measures of ligand-receptor binding affinity.

Target	Metric	Value (nM)	Selectivity vs. PI3K δ
PI3K δ	EC50	22.2[1]	-
PI3K δ	Kd	6.2[1]	-
PI3K γ	Kd	1400[1]	~225-fold
PI3K β	Kd	>10000[1]	>1500-fold
PI3K α	Kd	>10000[1]	>1500-fold

Table 1: Binding affinity and selectivity of racemic Umbralisib for PI3K isoforms.

PI3K δ Signaling Pathway

The diagram below illustrates the central role of PI3K δ in the B-cell receptor signaling pathway and the mechanism of action of Umbralisib.



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Caption: PI3K δ Signaling Pathway and Umbralisib's Mechanism of Action.

Experimental Protocols

The binding affinity of Umbralisib to PI3K δ is typically determined using in vitro enzymatic assays. A common method is the HTRF® (Homogeneous Time-Resolved Fluorescence) assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Umbralisib) against PI3K δ .

Materials:

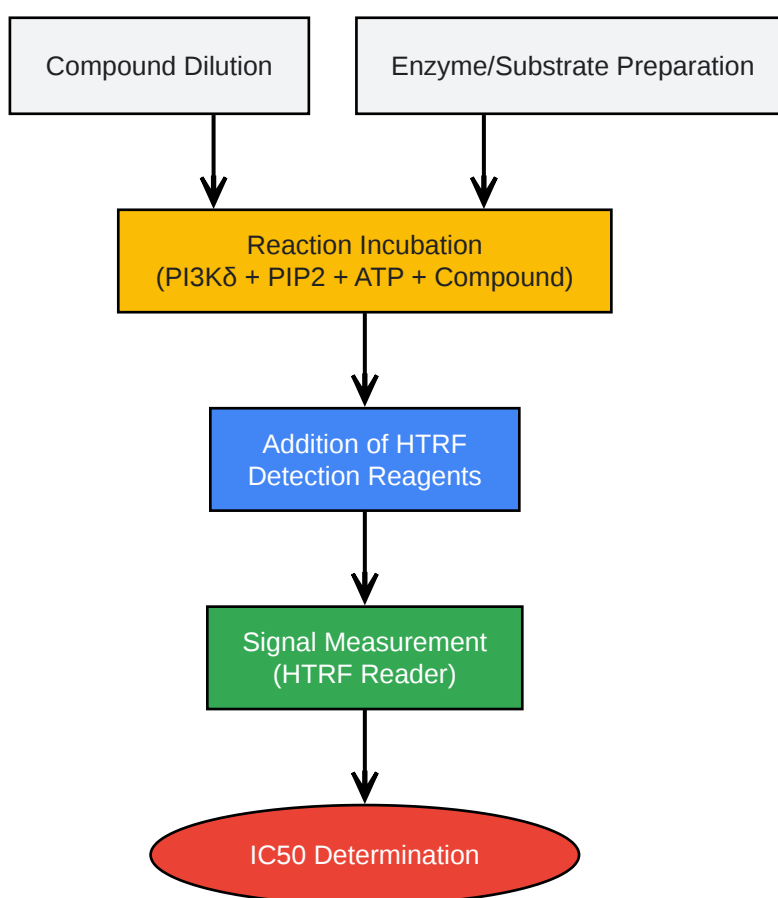
- Recombinant human PI3K δ enzyme
- PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP (Adenosine triphosphate)
- HTRF® KinEASE®-STK S3 Kit (or similar)
- Test compound (Umbralisib)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
- 384-well low-volume microplates
- HTRF®-compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
- Enzyme and Substrate Preparation: Dilute the PI3K δ enzyme and PIP2 substrate to their final concentrations in the assay buffer.
- Reaction Initiation: Add the test compound, PI3K δ enzyme, and PIP2 substrate to the wells of the microplate. Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction and add the HTRF® detection reagents according to the manufacturer's protocol. This typically involves adding a biotinylated substrate analog and a

streptavidin-XL665 conjugate, along with an antibody that recognizes the phosphorylated product, labeled with europium cryptate.

- **Signal Measurement:** After another incubation period, measure the HTRF® signal (fluorescence at 665 nm and 620 nm) using a compatible plate reader.
- **Data Analysis:** Calculate the ratio of the two fluorescence signals and plot the results against the logarithm of the test compound concentration. Determine the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model.



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Caption: A generalized workflow for determining PI3K δ inhibitory activity.

Conclusion

Umbralisib is a highly potent and selective inhibitor of PI3K δ .^[6] While the S-enantiomer is understood to be the active component, the readily available binding affinity data pertains to the

racemic mixture. The high selectivity of Umbralisib for the δ isoform over other class I PI3K isoforms is a key characteristic that contributes to its therapeutic profile.[7] The experimental protocols outlined provide a basis for the continued investigation and comparison of PI3K δ inhibitors in a research and drug development setting.

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